

# Application Notes and Protocols for Enzymatic Transesterification Methods Involving *O*-Tolyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *o*-Tolyl acetate

CAS No.: 1333-46-6

Cat. No.: B074146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Precision of Biocatalysis in Aryl Ester Transformation

The selective transformation of esters is a cornerstone of modern organic synthesis, particularly in the pharmaceutical, flavor, and fragrance industries. ***O*-tolyl acetate**, an important aryl ester, serves as a key intermediate and a valuable acyl donor in various chemical transformations. Traditional chemical methods for its transesterification often require harsh conditions, such as high temperatures and aggressive catalysts, which can lead to side reactions, racemization of chiral centers, and significant environmental burden.

Enzymatic catalysis, leveraging the exquisite selectivity of enzymes like lipases, offers a powerful alternative that aligns with the principles of green chemistry.[1][2] Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that function under mild conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and can operate in non-aqueous environments, making them ideal for organic synthesis.[3][4]

This guide provides a detailed exploration of enzymatic transesterification methods involving ***o*-tolyl acetate**. It is designed for scientists seeking to develop robust, selective, and sustainable

synthetic routes. The focus will be on the practical application of lipases, particularly for the kinetic resolution of racemic alcohols, a process where **o-tolyl acetate** can serve as an effective acyl donor. We will delve into the mechanistic underpinnings of enzyme action, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction success.

## The Scientific Foundation: Lipase-Catalyzed Transesterification

### The Catalytic Mechanism: A Serine Hydrolase in Action

Lipases belong to the family of serine hydrolases. Their catalytic activity relies on a conserved structural motif known as the catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu) residues.[4] The transesterification reaction proceeds via a "ping-pong bi-bi" mechanism, which involves two main stages:

- **Acylation:** The serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of the ester substrate (**o-tolyl acetate**). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (o-cresol) and forming a covalent acyl-enzyme intermediate.
- **Deacylation:** A nucleophile, in this case, an alcohol (R-OH), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the new ester product (R-acetate) and regenerate the free enzyme, ready for another catalytic cycle.

```
dot digraph "Lipase_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1: Lipase Catalytic Cycle for Transesterification", labelloc=b, labeljust=c]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
```

```
// Nodes E_ROH [label="Free Enzyme (E)"]; E_oTolAc [label="Enzyme-Substrate Complex\n(E-o-Tolyl Acetate)"]; Tetra1 [label="First Tetrahedral Intermediate"]; Acyl_E [label="Acyl-Enzyme Intermediate\n+ o-Cresol"]; Acyl_E_ROH [label="Acyl-Enzyme-Alcohol Complex"]; Tetra2 [label="Second Tetrahedral Intermediate"]; E_Product [label="Enzyme-Product Complex\n(E-R-Acetate)"];
```

```
// Edges E_ROH -> E_oTolAc [label=" + o-Tolyl Acetate"]; E_oTolAc -> Tetra1  
[label="Nucleophilic Attack\n(Serine)"]; Tetra1 -> Acyl_E [label="Collapse & Release"]; Acyl_E -  
> Acyl_E_ROH [label=" + Alcohol (R-OH)"]; Acyl_E_ROH -> Tetra2 [label="Nucleophilic  
Attack\n(Alcohol)"]; Tetra2 -> E_Product [label="Collapse"]; E_Product -> E_ROH  
[label="Product Release\n(R-Acetate)"];
```

```
// Styling Acyl_E [fillcolor="#FBBC05", fontcolor="#202124"]; E_ROH [fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; E_Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption:  
Lipase Catalytic Cycle for Transesterification.
```

## The Power of Selectivity: Kinetic Resolution

One of the most valuable applications of this reaction is in kinetic resolution. When a racemic alcohol (a 50:50 mixture of two enantiomers) is used as the nucleophile, a stereoselective lipase will acylate one enantiomer significantly faster than the other.<sup>[5]</sup> This difference in reaction rates allows for the separation of the mixture. At approximately 50% conversion, the reaction mixture will contain one enantiomer as an acetate ester and the other as the unreacted alcohol, both in high enantiomeric excess (ee).<sup>[6]</sup> This is a cornerstone technique for producing chiral building blocks for active pharmaceutical ingredients (APIs).<sup>[3]</sup>

## Key Parameters for Successful Transesterification

The efficiency and selectivity of lipase-catalyzed reactions are not absolute; they are profoundly influenced by the reaction environment. Understanding and optimizing these parameters is critical for developing a robust protocol.

- **Enzyme Choice:** Lipases from different sources exhibit varied substrate specificities and selectivities. For aryl acetates and secondary alcohols, *Candida antarctica* Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely regarded as the gold standard due to its broad substrate scope, high activity, and excellent stability.<sup>[7][8]</sup> However, screening other lipases, such as those from *Pseudomonas cepacia* (PCL) or *Pseudomonas fluorescens* (PFL), is often a worthwhile endeavor, as they may offer superior selectivity for specific substrates.<sup>[9]</sup>
- **The Acyl Acceptor (Alcohol):** The structure of the alcohol used for the transesterification can impact reaction rates. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group.

- **Solvent System:** The choice of solvent is crucial as it affects enzyme conformation, activity, and substrate solubility. Non-polar, hydrophobic solvents like n-hexane, toluene, or tert-butyl methyl ether (TBME) are generally preferred.[5][9] These solvents help to minimize the stripping of essential water from the enzyme's hydration layer, which is necessary for maintaining its catalytically active conformation. Solvent-free systems are also highly effective, particularly in the synthesis of flavor esters, and offer a greener process by eliminating solvent waste.[10]
- **Temperature:** Temperature affects both the reaction rate and the enzyme's stability. Generally, rates increase with temperature up to an optimum, after which thermal denaturation leads to a rapid loss of activity. A typical range for lipase-catalyzed transesterification is 30-60°C.[7][10]
- **Water Activity (aw):** While these reactions are often performed in non-aqueous media, a minute amount of water is essential for enzyme activity. However, excess water can promote the competing hydrolysis reaction, where the ester is converted back to a carboxylic acid, reducing the yield of the desired transesterification product.[11] Using anhydrous solvents and molecular sieves can help control water content.

## Comparative Data for Lipase-Catalyzed Acylations

The following table summarizes typical conditions and outcomes for the enzymatic acylation of secondary alcohols, a reaction class directly relevant to the use of **o-tolyl acetate** as an acyl donor. This data provides a valuable starting point for experimental design.

Enzyme	Substrate (Alcohol)	Acyl Donor	Solvent	Temp (°C)	Conversion/Yield	Enantiomeric Excess (ee)	Reference
Novozym 435 (CALB)	1-Phenylethanol	Vinyl Acetate	n-Hexane	60	61.49% Yield (of acetate)	Not specified	[7]
Novozym 435 (CALB)	(RS)-1-Phenylethanol	Vinyl Acetate	Hexane	Ambient	~50% Conversion	>99% ee (for R-acetate)	[5]
P. fluorescens Lipase	MBH Adducts	(Hydrolysis)	Buffer/Acetone	25-30	Variable	Up to E > 200	[9]
Novozym 435 (CALB)	(RS)-1-phenylethanol	Vinyl Acetate	Hexane	Not specified	~75% Conversion (R-enantiomer)	>95% ee	[8]
P. cepacia Lipase (PSL-C)	Racemic 1,2-Diol	Vinyl Acetate	Toluene	30	32% Conversion	86% ee (of S-acetate)	[12]

Note: "E" refers to the Enantiomeric Ratio, a measure of enzyme selectivity.

## Experimental Protocols

The following protocols provide a comprehensive, step-by-step methodology for a typical analytical-scale kinetic resolution of a racemic secondary alcohol using **o-tolyl acetate** as the acyl donor.

dot digraph "Experimental\_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box,

```
style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes subgraph "cluster_prep" { label = "1. Preparation"; style = "rounded"; color =
"#5F6368"; Prep [label="Prepare Substrate Solution:\nRacemic Alcohol + o-Tolyl Acetate\nin
Anhydrous Solvent"]; Enzyme [label="Add Immobilized Lipase\n(e.g., Novozym 435)"]; }

subgraph "cluster_reaction" { label = "2. Reaction"; style = "rounded"; color = "#5F6368";
Incubate [label="Incubate with Agitation\n(e.g., 40°C, 200 rpm)"]; Monitor [label="Monitor
Progress:\nTake Aliquots at Time Intervals"]; }

subgraph "cluster_analysis" { label = "3. Analysis"; style = "rounded"; color = "#5F6368"; Filter
[label="Filter to Remove Enzyme"]; GC [label="Analyze by Chiral GC"]; Data [label="Calculate
Conversion & ee"]; }

// Edges Prep -> Enzyme; Enzyme -> Incubate; Incubate -> Monitor; Monitor -> Filter; Filter ->
GC; GC -> Data; } dot Caption: General Experimental Workflow.
```

## Materials and Equipment

- Enzyme: Immobilized *Candida antarctica* Lipase B (Novozym® 435) or other screened lipase.
- Substrates: **o-Tolyl acetate** (≥99%), Racemic secondary alcohol (e.g., (±)-1-phenylethanol).
- Solvent: Anhydrous n-hexane or other suitable non-polar solvent (e.g., Toluene, MTBE).
- Standards: Authentic samples of the alcohol enantiomers and the corresponding acetate ester for analytical calibration.
- Equipment:
  - Screw-capped vials (e.g., 4 mL or 20 mL).
  - Orbital shaker incubator.
  - Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., CP-Chirasil-DEX CB).

- Syringe filters (0.22  $\mu\text{m}$  PTFE) for sample preparation.
- Standard laboratory glassware and micropipettes.

## Protocol: Kinetic Resolution of ( $\pm$ )-1-Phenylethanol

This protocol is a representative starting point. Optimal conditions, particularly reaction time and enzyme loading, should be determined empirically.

- Preparation of Reagents:
  - Prepare a stock solution of ( $\pm$ )-1-phenylethanol in anhydrous n-hexane (e.g., 100 mmol/L).
  - Prepare a stock solution of **o-tolyl acetate** in anhydrous n-hexane (e.g., 200 mmol/L). The excess of the acyl donor can help drive the reaction.
- Reaction Setup:
  - To a 4 mL screw-capped vial, add 1.0 mL of the ( $\pm$ )-1-phenylethanol solution (0.1 mmol).
  - Add 1.0 mL of the **o-tolyl acetate** solution (0.2 mmol). This establishes a 1:2 molar ratio of alcohol to acyl donor.
  - Add 20-40 mg of immobilized lipase (e.g., Novozym 435). This corresponds to an enzyme loading of 10-20 mg/mL.
  - Rationale: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, significantly improving process economics.[8]
- Incubation:
  - Securely cap the vial.
  - Place the vial in an orbital shaker incubator set to 40-60°C and 200 rpm.[7]
  - Rationale: Agitation is crucial to minimize external mass transfer limitations, ensuring that the substrates have adequate access to the enzyme's active sites.[10]
- Reaction Monitoring:

- At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50  $\mu$ L) from the reaction mixture.
- Immediately filter the aliquot through a 0.22  $\mu$ m syringe filter to remove the enzyme and quench the reaction.
- Dilute the filtered sample with an appropriate volume of solvent (e.g., 950  $\mu$ L of n-hexane) in a GC vial for analysis.
- Analytical Procedure (Chiral GC):
  - Method: Develop a GC method capable of separating all four key components: (R)-1-phenylethanol, (S)-1-phenylethanol, **o-tolyl acetate**, and the product, 1-phenylethyl acetate.
  - Example GC Conditions:
    - Column: CP-Chirasil-DEX CB (25 m x 0.32 mm x 0.25  $\mu$ m).
    - Carrier Gas: Hydrogen or Helium.
    - Injector Temp: 250°C.
    - Detector Temp: 250°C.
    - Oven Program: Start at 100°C, hold for 1 min, then ramp at 2°C/min to 150°C.
  - Rationale: A chiral column is essential for separating the enantiomers of the alcohol and determining the enantiomeric excess of both the remaining substrate and the newly formed product.
- Data Analysis:
  - Calculate the Conversion (c) based on the disappearance of the starting alcohol or the appearance of the product ester. A common formula is:  $c = ees / (ees + eep)$  where ees is the enantiomeric excess of the substrate (unreacted alcohol) and eep is the enantiomeric excess of the product (ester).<sup>[12]</sup>

- Calculate the Enantiomeric Excess (ee) for the substrate and product:  $ee (\%) = [ (\text{Peak Area 1} - \text{Peak Area 2}) / (\text{Peak Area 1} + \text{Peak Area 2}) ] \times 100$
- The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the remaining substrate and the product.

## Conclusion and Future Outlook

Enzymatic transesterification using **o-tolyl acetate** is a highly effective and sustainable method for the synthesis of valuable chiral compounds. The use of robust lipases like CALB provides a predictable and scalable platform for developing processes in the pharmaceutical and fine chemical industries. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers. Future advancements in this field will likely focus on the discovery of novel lipases with enhanced selectivities, the development of more efficient enzyme immobilization techniques, and the application of protein engineering to tailor enzyme properties for specific, challenging transformations.

## References

- Vallejo, M., et al. (2001). Activity of different *Candida antarctica* lipase B formulations in organic solvents. *Biotechnology and Bioengineering*, 73(5), 347-354. [[Link](#)]
- Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. *Open Access Library Journal*, 9, 1-12. [[Link](#)]
- van der Deen, H., et al. (1996). Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. *Journal of the American Chemical Society*, 118(16), 3801-3803. [[Link](#)]
- Brady, D., et al. (2004). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. *Journal of Molecular Catalysis B: Enzymatic*, 29(1-6), 131-137. [[Link](#)]
- Serri, C., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. *Molecules*, 25(9), 2143. [[Link](#)]

- Chen, L., et al. (2022). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. *Molecules*, 27(3), 851. [\[Link\]](#)
- Singh, R., et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. *ChemRxiv*. [\[Link\]](#)
- Pfaendtner, J., et al. (2010). Enantioselective transesterification by *Candida antarctica* Lipase B immobilized on fumed silica. *Journal of Biotechnology*, 150(1), 105-112. [\[Link\]](#)
- Beg, Q.K., et al. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. *BioMed Research International*, 2014, 684948. [\[Link\]](#)
- Reyes-Duarte, D., et al. (2023). Lipase B from *Candida antarctica* in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. *International Journal of Molecular Sciences*, 24(5), 4758. [\[Link\]](#)
- Billakanti, J. M., et al. (2012). Synthetic resin-bound truncated *Candida antarctica* lipase B for production of fatty acid alkyl esters by transesterification of corn and soybean oils with ethanol or butanol. *Biocatalysis and Agricultural Biotechnology*, 1(2), 129-135. [\[Link\]](#)
- Xu, J., et al. (2022). Enhancing the Catalytic Performance of *Candida antarctica* Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. *Frontiers in Bioengineering and Biotechnology*, 10, 827941. [\[Link\]](#)
- Guldhe, A., et al. (2010). Biodiesel production with special emphasis on lipase-catalyzed transesterification. *Biotechnology Advances*, 28(5), 631-645. [\[Link\]](#)
- Gomez, A., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. *Catalysts*, 13(11), 1435. [\[Link\]](#)
- Liese, A., et al. (2006). A kinetic study of lipase-catalyzed reversible kinetic resolution involving verification at miniplant-scale. *Biotechnology and Bioengineering*, 95(5), 947-959. [\[Link\]](#)
- Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. *Molecules*, 23(7), 1585. [\[Link\]](#)

- Schreier, P. (2006). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. *Science of Synthesis*, 2, 1-64. [[Link](#)]
- O'Sullivan, B., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanolic acids. *Tetrahedron: Asymmetry*, 22(10), 1084-1090. [[Link](#)]
- Mita, S., et al. (2005). Kinetic Studies on Lipase-Catalyzed Acetylation of 1-Alkanol with Vinyl Acetate in Organic Solvent. *Journal of the Japan Oil Chemists' Society*, 54(12), 855-860. [[Link](#)]
- de Miranda, A.S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. *Journal of the Brazilian Chemical Society*, 26(7), 1493-1499. [[Link](#)]
- Shishkin, E., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. *International Journal of Molecular Sciences*, 23(20), 12258. [[Link](#)]
- Arca, M.J., et al. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. *Journal of the American Oil Chemists' Society*, 77(5), 513-518. [[Link](#)]
- Xiong, X., et al. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. *Food Science and Technology*, 42, e105721. [[Link](#)]
- Baba, N., et al. (1990). Lipase-catalyzed Stereoselective Hydrolysis of Thiolacetate. *Agricultural and Biological Chemistry*, 54(11), 3009-3011. [[Link](#)]
- Al-Zuhair, S., et al. (2022). Dynamic Modelling of Enzymatic Hydrolysis of Oil Using Lipase Immobilized on Zeolite. *Catalysts*, 12(7), 762. [[Link](#)]
- Rani, K.N.P., et al. (2007). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. *Bioprocess and Biosystems Engineering*, 30, 221-226. [[Link](#)]
- Ching, C.B., et al. (2002). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. *Journal of Agricultural and Food Chemistry*, 50(20), 5569-5575. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [almacgroup.com](https://www.almacgroup.com) [[almacgroup.com](https://www.almacgroup.com)]
- 3. [chemrxiv.org](https://chemrxiv.org) [[chemrxiv.org](https://chemrxiv.org)]
- 4. Thieme E-Books & E-Journals [[thieme-connect.de](https://thieme-connect.de)]
- 5. [scielo.br](https://scielo.br) [[scielo.br](https://scielo.br)]
- 6. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [[mdpi.com](https://www.mdpi.com)]
- 7. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [[scirp.org](https://scirp.org)]
- 8. Enantioselective transesterification by *Candida antarctica* Lipase B immobilized on fumed silica - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols for Enzymatic Transesterification Methods Involving O-Tolyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074146#enzymatic-transesterification-methods-involving-o-tolyl-acetate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)